1-methyl-1H-pyrazol-4-amine
CAS No.: 69843-13-6
Cat. No.: VC2514563
Molecular Formula: C4H7N3
Molecular Weight: 97.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69843-13-6 |
|---|---|
| Molecular Formula | C4H7N3 |
| Molecular Weight | 97.12 g/mol |
| IUPAC Name | 1-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3 |
| Standard InChI Key | LBGSWBJURUFGLR-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)N |
| Canonical SMILES | CN1C=C(C=N1)N |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identification
1-methyl-1H-pyrazol-4-amine is known by several synonyms in chemical databases and literature:
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1-methylpyrazol-4-amine
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4-amino-1-methyl-1H-pyrazole
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1H-pyrazol-4-amine, 1-methyl-
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1-Methyl-1H-pyrazol-4-ylamine
The compound exists in multiple forms, including the free base and various salt forms, which are registered under different CAS numbers:
Structural and Physical Properties
The chemical structure of 1-methyl-1H-pyrazol-4-amine consists of a five-membered pyrazole ring with nitrogen atoms at the 1 and 2 positions. The key functional groups include a methyl substituent at the 1-position (N-methyl) and an amine group (-NH₂) at the 4-position.
Table 1: Physical and Chemical Properties of Different Forms of 1-methyl-1H-pyrazol-4-amine
| Property | Free Base | Hydrochloride Salt | Dihydrochloride Salt |
|---|---|---|---|
| Molecular Formula | C₄H₇N₃ | C₄H₈ClN₃ | C₄H₉Cl₂N₃ |
| Molecular Weight (g/mol) | 97.12 | 133.58 | 170.04 |
| CAS Number | 69843-13-6 | 127107-23-7 | 1063734-49-5 |
| MDL Number | - | MFCD07626616 | - |
| Physical State | Solid | Solid | Solid |
| Solubility | Soluble in organic solvents | Enhanced water solubility | Highly water-soluble |
The differences in molecular formulas and weights among these forms reflect the addition of one or two molecules of hydrogen chloride to form the respective salt derivatives, which significantly affects their physical properties, particularly solubility and stability .
Synthetic Approaches
Hydrogenation of Nitropyrazole Derivatives
The most well-documented synthetic route to 1-methyl-1H-pyrazol-4-amine involves the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole. This method produces high yields under appropriate conditions:
Reaction Conditions:
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Starting material: 1-Methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol)
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Solvent: Methanol (250 mL)
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Catalyst: Hydrogen with appropriate metal catalyst
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Temperature: 70°C
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Pressure: 60 bar hydrogen pressure
The high yield (99%) demonstrates the efficiency of this synthetic approach for producing the compound at laboratory scale.
Salt Formation
The hydrochloride and dihydrochloride salts are typically prepared by treating the free base with appropriate equivalents of hydrochloric acid in suitable solvents. These salt forms offer advantages in terms of stability, crystallinity, and improved water solubility compared to the free base, making them preferable for certain applications, particularly in pharmaceutical formulations.
Applications in Chemical Synthesis
As a Building Block
1-methyl-1H-pyrazol-4-amine serves as an important synthetic intermediate in the preparation of more complex molecules, particularly in medicinal chemistry and pharmaceutical research.
Amide Coupling Reactions
The compound's primary amine group makes it suitable for amide coupling reactions. For example, it has been used in the synthesis of 3-amino-6-bromo-N-(1-methyl-1H-pyrazol-4-yl)picolinamide:
"To a 100 mL round bottom flask containing 1-methyl-1H-pyrazol-4-amine (700 mg, 7.0 mmol), 3-amino-6-bromopicolinic acid (1.86 g, 8.5 mmol) and PyBop (4.12 g, 8.0 mmol) was added methylene chloride (30 mL) and diisopropylethylamine (3.8 mL, 21.6 mmol). The reaction mixture was stirred for 24 hr at room temperature and the reaction was monitored by LCMS."
This example illustrates how the compound's reactivity enables the formation of amide bonds, which are crucial structural features in many pharmaceutically active compounds.
Derivative Compounds
N-Substituted Derivatives
Several derivatives of 1-methyl-1H-pyrazol-4-amine have been synthesized by functionalizing the amine group at the 4-position. These include:
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N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine (CAS: 1156237-49-8)
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5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride
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Molecular formula: C₇H₁₁N₃·2HCl
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Structural variation: Contains an additional cyclopropyl group at the 5-position
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C-Substituted Derivatives
Modifications at the carbon positions of the pyrazole ring have also been explored, yielding compounds with potentially distinct biological activities. These structural modifications can significantly alter the compound's properties and potential applications in medicinal chemistry.
| Desired Concentration | Amount of Compound | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 5.881 mL | 29.4048 mL | 58.8097 mL |
| 5 mM | 1.1762 mL | 5.881 mL | 11.7619 mL |
| 10 mM | 0.5881 mL | 2.9405 mL | 5.881 mL |
Structure-Activity Relationship Considerations
Structural Features
The 1-methyl-1H-pyrazol-4-amine scaffold possesses several key structural features that contribute to its utility in medicinal chemistry:
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The pyrazole core provides a rigid, aromatic heterocycle with defined geometry
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The methyl group at the N1 position influences the electronic distribution and lipophilicity
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The primary amine at the 4-position serves as a versatile handle for further functionalization
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The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding interactions with biological targets
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